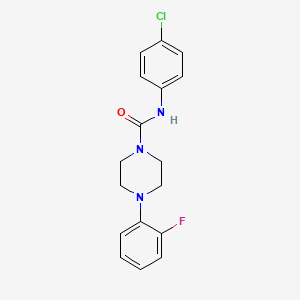
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClFN3O and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, a synthetic organic compound belonging to the piperazine class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a 4-chlorophenyl group and a 2-fluorophenyl group. The synthesis typically involves the reaction of 4-chloro-2-fluoroaniline with appropriate acylating agents under basic conditions. The following table summarizes the key synthetic steps:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-chloro-2-fluoroaniline + Acyl chloride | Reflux in dichloromethane | Intermediate |
| 2 | Intermediate + Piperazine | Reflux in toluene | This compound |
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies indicate that piperazine derivatives can inhibit various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary research shows that this compound may induce apoptosis in cancer cells, particularly in breast and lung cancer models.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating psychiatric disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission and potentially alleviating symptoms of depression and anxiety.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Case Studies
-
Anticancer Research :
A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values calculated at approximately 25 µM for breast cancer cells. -
Neuropharmacological Effects :
In a behavioral study involving rodent models, administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors in the elevated plus maze test, indicating potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and fluoro substituents on phenyl rings | Antimicrobial, anticancer |
| N-(4-fluorophenyl)-4-(3-nitrophenyl)piperazine-1-carboxamide | Fluoro substituent only | Moderate anticancer |
| N-(3-chlorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide | Chlorine and methyl substituents | Limited activity |
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECDCFGKMZOLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














